Cas no 29068-23-3 (3-(propan-2-yl)-4,5-dihydro-1,2-oxazol-5-one)
3-(propan-2-yl)-4,5-dihydro-1,2-oxazol-5-one Chemical and Physical Properties
Names and Identifiers
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- 5(4H)-Isoxazolone, 3-(1-methylethyl)-
- 3-(propan-2-yl)-4,5-dihydro-1,2-oxazol-5-one
- SCHEMBL11963992
- AKOS023589213
- 3-isopropylisoxazol-5(4H)-one
- 3-(1-METHYLETHYL)-5(4H)-ISOXAZOLONE
- 3-propan-2-yl-4H-1,2-oxazol-5-one
- EN300-1231015
- 29068-23-3
-
- MDL: MFCD18909445
- Inchi: 1S/C6H9NO2/c1-4(2)5-3-6(8)9-7-5/h4H,3H2,1-2H3
- InChI Key: HFEOSWXTUREPBP-UHFFFAOYSA-N
- SMILES: O1C(CC(C(C)C)=N1)=O
Computed Properties
- Exact Mass: 127.06337
- Monoisotopic Mass: 127.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- PSA: 38.66
3-(propan-2-yl)-4,5-dihydro-1,2-oxazol-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM413373-1g |
3-(1-METHYLETHYL)-5(4H)-ISOXAZOLONE |
29068-23-3 | 95%+ | 1g |
$485 | 2023-03-06 | |
| A2B Chem LLC | AX27815-50mg |
3-(1-METHYLETHYL)-5(4H)-ISOXAZOLONE |
29068-23-3 | 95% | 50mg |
$115.00 | 2024-04-20 | |
| A2B Chem LLC | AX27815-100mg |
3-(1-METHYLETHYL)-5(4H)-ISOXAZOLONE |
29068-23-3 | 95% | 100mg |
$154.00 | 2024-04-20 | |
| A2B Chem LLC | AX27815-250mg |
3-(1-METHYLETHYL)-5(4H)-ISOXAZOLONE |
29068-23-3 | 95% | 250mg |
$206.00 | 2024-04-20 | |
| A2B Chem LLC | AX27815-500mg |
3-(1-METHYLETHYL)-5(4H)-ISOXAZOLONE |
29068-23-3 | 95% | 500mg |
$362.00 | 2024-04-20 | |
| A2B Chem LLC | AX27815-1g |
3-(1-METHYLETHYL)-5(4H)-ISOXAZOLONE |
29068-23-3 | 95% | 1g |
$471.00 | 2024-04-20 | |
| A2B Chem LLC | AX27815-2.5g |
3-(1-METHYLETHYL)-5(4H)-ISOXAZOLONE |
29068-23-3 | 95% | 2.5g |
$888.00 | 2024-04-20 | |
| A2B Chem LLC | AX27815-5g |
3-(1-METHYLETHYL)-5(4H)-ISOXAZOLONE |
29068-23-3 | 95% | 5g |
$1298.00 | 2024-04-20 | |
| A2B Chem LLC | AX27815-10g |
3-(1-METHYLETHYL)-5(4H)-ISOXAZOLONE |
29068-23-3 | 95% | 10g |
$1907.00 | 2024-04-20 | |
| Enamine | EN300-1231015-0.05g |
3-(propan-2-yl)-4,5-dihydro-1,2-oxazol-5-one |
29068-23-3 | 95% | 0.05g |
$76.0 | 2023-08-31 |
3-(propan-2-yl)-4,5-dihydro-1,2-oxazol-5-one Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-(propan-2-yl)-4,5-dihydro-1,2-oxazol-5-one
Compound CAS No. 29068-23-3: 3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-one
The compound CAS No. 29068-23-3, also known as 3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-one, is a versatile organic molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of oxazolones, which are heterocyclic compounds characterized by a five-membered ring containing one oxygen and one nitrogen atom. The structure of this compound includes a dihydro group at positions 4 and 5 of the oxazole ring, along with a propan-2-yl substituent at position 3, which imparts unique chemical and physical properties to the molecule.
Recent studies have highlighted the potential of 3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-one in drug design and development due to its ability to act as a bioisostere for other functional groups. Bioisosteres are structural analogs that maintain similar physical and chemical properties but differ in their molecular structure, making them valuable tools in medicinal chemistry for optimizing drug candidates.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the oxazole ring system. One common approach is the cyclization of an appropriate amino aldehyde or ketone derivative under acidic or basic conditions. The introduction of the propan-2-yl group at position 3 is achieved through alkylation or substitution reactions, depending on the starting materials used.
In terms of applications, CAS No. 29068-23-3 has been explored in the development of anti-inflammatory agents due to its ability to modulate key inflammatory pathways. Researchers have reported that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are central mediators of inflammation and pain.
Beyond its pharmacological applications, this compound has also found utility in materials science as a precursor for advanced polymers and coatings. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of 3-(Propan-2-yl)-4,5-dihydro-1,2 oxazolone with high accuracy. These studies have provided insights into its potential as a building block for more complex molecular architectures.
In conclusion, CAS No. 29068–23–3 represents a valuable compound with diverse applications across multiple disciplines. Its structural versatility and unique chemical properties make it an attractive target for further research and development in both academic and industrial settings.
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